![molecular formula C12H14ClFN2O B5327872 N-(3-chloro-4-fluorophenyl)-N'-cyclopentylurea](/img/structure/B5327872.png)
N-(3-chloro-4-fluorophenyl)-N'-cyclopentylurea
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Description
Synthesis Analysis
The synthesis processes of related compounds involve different chemical reactions under various conditions. For instance, the synthesis of similar fluorophenyl compounds often involves reacting specific fluorinated aromatic compounds with other organic or inorganic reagents to form the desired product. Techniques such as microwave irradiation have been utilized to enhance the reaction rates and yields of such compounds (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
Molecular structure and geometry of N-(3-chloro-4-fluorophenyl)-N'-cyclopentylurea analogs have been investigated through various spectroscopic methods and X-ray diffraction techniques. These studies reveal the planarity or non-planarity of the molecules, their bond lengths, angles, and other structural parameters, contributing to understanding the compound's chemical behavior and reactivity (Gündoğdu et al., 2017).
Chemical Reactions and Properties
Compounds similar to this compound participate in various chemical reactions, including nucleophilic substitutions, where the fluorine or chlorine atoms react with nucleophiles. These reactions can lead to the formation of new compounds with different functional groups and properties. The study of these reactions helps understand the chemical behavior and reactivity patterns of such compounds (Hong et al., 1997).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the applications and processing of chemical compounds. For compounds like this compound, these properties can significantly influence their suitability in various applications, such as in the development of liquid crystals (Goulding et al., 1995).
Chemical Properties Analysis
The chemical properties of this compound and related compounds include reactivity towards other chemicals, stability under different conditions, and interaction with light and other forms of energy. These properties are determined by the compound's molecular structure and the nature of its chemical bonds, which can be studied through spectroscopic methods and theoretical calculations (Najiya et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-10-7-9(5-6-11(10)14)16-12(17)15-8-3-1-2-4-8/h5-8H,1-4H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGTHOVTYCAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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